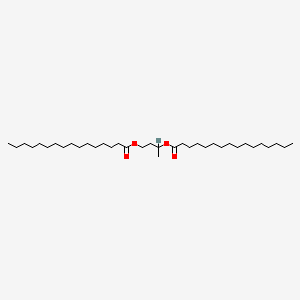

1,3-Butanediol dipalmitate

Description

1,3-Butanediol dipalmitate is a diester compound formed by esterification of 1,3-butanediol (C₄H₁₀O₂) with two equivalents of palmitic acid (C₁₆H₃₂O₂). Its molecular formula is C₃₆H₆₈O₄, and it is characterized by a central 1,3-butanediol backbone esterified with palmitoyl groups at both hydroxyl positions. This structure confers high hydrophobicity, making it suitable for applications in cosmetics (e.g., emollients), surfactants, and polymer additives .

Synthesis typically involves acid-catalyzed esterification or transesterification, similar to methods described for 1,3-butanediol dibenzoate (using DMAP and acyl chlorides) . The compound’s physicochemical properties, such as melting point and solubility, are influenced by the symmetry of the diol and the long-chain fatty acid moieties.

Properties

IUPAC Name |

3-hexadecanoyloxybutyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)39-33-32-34(3)40-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUURJMJXATZVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-10-9 | |

| Record name | 1,3-Butylene glycol dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033599109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-butylene glycol dipalmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ2FMY6YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1,3-Butanediol dipalmitate can be synthesized through esterification of 1,3-butanediol with palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion. Industrial production methods may involve continuous esterification processes to enhance efficiency and yield.

Chemical Reactions Analysis

1,3-Butanediol dipalmitate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,3-butanediol and palmitic acid.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Delivery Systems

1,3-Butanediol dipalmitate has been investigated as a potential carrier for drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively. Studies have indicated that it can enhance the solubility and bioavailability of poorly soluble drugs, which is crucial for improving therapeutic efficacy .

Nutritional Supplements

Research indicates that this compound may serve as a source of energy in nutritional supplements. Due to its ability to metabolize into ketone bodies, it has been studied for its potential to enhance endurance performance. In a study involving athletes, supplementation with 1,3-butanediol showed an increase in blood β-hydroxybutyrate (βHB) levels without significantly improving performance metrics . This suggests its role as a glycogen-sparing agent during prolonged exercise.

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its moisturizing properties. As a humectant, this compound helps retain moisture in skin and hair products, enhancing their effectiveness . Its compatibility with various skin types makes it an attractive ingredient for formulations aimed at improving skin hydration.

Case Studies

Potential Health Benefits

The potential health benefits of this compound extend beyond energy supplementation. It has been explored for its role in metabolic health:

Mechanism of Action

The mechanism of action of 1,3-butanediol dipalmitate involves its interaction with the skin’s lipid barrier. The compound penetrates the skin and integrates into the lipid matrix, enhancing the skin’s moisture retention and barrier function. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets and pathways involved include the skin’s lipid metabolism and barrier function pathways.

Comparison with Similar Compounds

Key Differences :

- Hydrophobicity : Dipalmitate > Dibenzoate > Diacrylate.

- Reactivity : Diacrylate’s unsaturated bonds enable polymerization, unlike saturated esters like dipalmitate.

Dipalmitate Esters of Different Diols

Comparison with 1,3-propanediol dipalmitate (shorter diol chain) and 1,4-butanediol dipalmitate (symmetrical diol):

Key Differences :

- Symmetry : 1,4-butanediol dipalmitate’s symmetry enhances crystallinity and melting point.

Diesters of Butanediol Isomers

Pharmacological and metabolic differences among isomers are notable:

Key Differences :

- 1,3- vs. 1,4-Butanediol : 1,3-butanediol esters may retain CNS activity, while 1,4-isomers are linked to GABAergic pathways.

- 2,3-Butanediol : Primarily used in chemical synthesis rather than biomedical applications.

Biological Activity

1,3-Butanediol dipalmitate is an ester derived from 1,3-butanediol and palmitic acid, recognized for its potential biological activities. This compound's properties are of interest in various fields, including pharmacology, nutrition, and cosmetics. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two palmitic acid chains linked to a 1,3-butanediol backbone. This structure contributes to its physical properties and biological activities.

1. Hypoglycemic Effects

Research indicates that 1,3-butanediol can serve as a hypoglycemic agent. It is metabolized to β-hydroxybutyrate (βHB), which plays a crucial role in energy metabolism and may help regulate blood sugar levels. A study showed that administering 20% 1,3-butanediol in drinking water to rats significantly elevated systemic βHB concentrations comparable to fasting states but was associated with adverse effects such as dehydration and metabolic acidosis .

2. Antimicrobial Properties

1,3-Butanediol has shown antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa at certain concentrations . This property makes it a candidate for use in food preservation and hygiene products.

3. Role in Ketone Production

As a precursor to ketone bodies, 1,3-butanediol is used to induce ketosis. Its administration has been associated with improved endurance performance in sports by enhancing energy availability through increased ketone levels . The conversion of 1,3-butanediol to βHB provides an alternative energy source during prolonged exercise or fasting.

Case Study 1: Effects on Cycling Performance

A study investigated the impact of acute hyperketonemia induced by racemic 1,3-butanediol on cycling performance. Participants who ingested the compound showed improved performance metrics due to enhanced energy availability from increased blood ketone levels . This suggests potential applications in sports nutrition.

Case Study 2: Safety and Tolerance

A four-week study on Wistar-Kyoto rats highlighted the safety profile of varying concentrations of 1,3-butanediol. While lower concentrations were well-tolerated, higher doses led to significant physiological changes including body mass loss and dehydration . These findings underscore the need for careful dosage considerations when utilizing this compound for its beneficial effects.

Research Findings

Q & A

Q. What standardized methods are recommended for characterizing the thermal properties of 1,3-butanediol dipalmitate in phase change material (PCM) research?

Differential Scanning Calorimetry (DSC) is the primary method for measuring phase transition temperatures and enthalpy changes. Ensure heating/cooling rates are standardized (e.g., 5°C/min) to replicate narrow melting ranges observed in esters with linear structures. Triplicate measurements are critical to account for variability, as shown in Table 1 of a patent study where 1,3-propanediol dipalmitate exhibited latent heat values of ~180–200 J/g . Pair DSC with structural analysis (e.g., XRD) to correlate crystallinity with thermal stability.

Q. How can researchers design in vivo studies to assess the metabolic fate of this compound?

Use isotopic labeling (e.g., ¹³C) to track metabolites in animal models. Evidence from 1,3-butanediol metabolism shows enantiomer-specific conversion: (R)-1,3-butanediol is primarily metabolized to ketone bodies (80–102% conversion), while the (S)-form yields lower ketogenesis (29–38%) . Employ crossover designs in human trials to control for inter-individual variability, as done in studies measuring blood glucose responses to 1,3-butanediol . Include control groups fed racemic mixtures to isolate enantiomeric effects.

Q. What protocols are advised for evaluating developmental toxicity of this compound metabolites?

Follow OECD Guidelines 414 (prenatal toxicity) and 443 (extended one-generation study). Use isolated embryo models to test β-hydroxybutyrate isomers, as in vitro studies suggest L-β-hydroxybutyrate may disrupt embryogenesis . However, reconcile these findings with in vivo data where 1,3-butanediol administration (up to 24 g/kg/day in rats) showed no teratogenicity . Include measurements of maternal ketone levels to differentiate direct compound effects from metabolic byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound metabolites?

Discrepancies arise from differences in metabolite concentrations and exposure durations. For example, in vitro embryo toxicity of β-hydroxybutyrate contrasts with in vivo safety in rats . Address this by:

Q. What experimental strategies optimize enantioselective synthesis of this compound for metabolic studies?

Leverage biocatalytic cascades, such as whole-cell stereoinverting systems using engineered E. coli expressing alcohol dehydrogenases and ketone reductases. These systems achieve >99% enantiomeric excess (ee) for (R)-1,3-butanediol . Pair this with esterification using immobilized lipases (e.g., Candida antarctica Lipase B) to synthesize enantiopure dipalmitate esters. Monitor reaction progress via HPLC with chiral columns.

Q. How do structural modifications (e.g., fatty acid chain length) influence the PCM performance of 1,3-butanediol esters?

Adjusting fatty acid chains alters melting points and latent heat. For example, 1,3-propanediol esters with C16 (palmitate) chains melt at ~50°C, while C22 (behenate) esters shift to ~70°C . Use molecular dynamics simulations to predict packing efficiency and crystallization behavior. Validate experimentally via XRD and thermal cycling tests (100+ cycles) to assess stability.

Q. What statistical approaches are recommended for analyzing conflicting clinical data on 1,3-butanediol’s impact on blood glucose?

Apply meta-analysis to reconcile human studies showing transient glucose reductions (e.g., 15 g/day trials ) versus null results in D-β-hydroxybutyrate ester trials . Use mixed-effects models to account for variables like dosage, enantiomer ratio, and baseline metabolic states. Include sensitivity analyses to identify outlier datasets.

Methodological Considerations

- Data Contradiction Analysis : Cross-reference patent claims (e.g., exclusion of 1,3-propanediol dipalmitate from PCM applications ) with independent thermal data to identify proprietary vs. academic research biases.

- Safety Protocols : Refer to MSDS guidelines for handling (R)-1,3-butanediol, including PPE requirements and first-aid measures for inhalation/contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.